4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline
Description
4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline is a triarylamine derivative featuring a central vinyl bridge connecting substituted aromatic rings. Its structure comprises:
- N,N-diphenylaniline backbone: Provides electron-donating properties due to the lone pair on nitrogen.
- Vinyl bridge: Enhances conjugation, influencing optoelectronic behavior.
- 4-Methoxyphenyl and phenyl substituents: Methoxy groups act as electron donors, modulating electronic properties.
This compound is structurally tailored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices, due to its extended π-conjugation and charge-transport capabilities .
Properties
Molecular Formula |
C33H27NO |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C33H27NO/c1-35-32-23-19-28(20-24-32)33(27-11-5-2-6-12-27)25-26-17-21-31(22-18-26)34(29-13-7-3-8-14-29)30-15-9-4-10-16-30/h2-25H,1H3/b33-25+ |
InChI Key |
LUCVYCLSCYNIQE-INKHBPHZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline typically involves the Suzuki-Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The reaction involves the coupling of 4-methoxyphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Electron-donating vs. withdrawing groups : Methoxy and phenyl groups enhance electron density, while nitro, bromo, and heterocycles (thiadiazole) reduce it.
- Conjugation length : Anthracene or benzothiadiazole units extend conjugation, red-shifting absorption/emission spectra.
Key Observations :
Physicochemical Properties
Key Observations :
- Red-shifted absorption : Thiadiazole/anthracene substituents increase λₘₐₓ compared to methoxyphenyl.
- Thermal stability : Heterocyclic cores (e.g., benzothiadiazole) improve stability over nitro-substituted analogs.
Key Observations :
- Electronics focus : Vinyl-linked triarylamines excel in charge transport/emission.
- Pharmaceutical utility : Secondary amines () are precursors rather than end-use materials.
Biological Activity
4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies and presenting relevant data tables.
Chemical Structure and Properties
- Chemical Formula : C23H24N2O
- Molecular Weight : 348.45 g/mol
- IUPAC Name : this compound
- CAS Registry Number : Not readily available in the provided sources.
The compound features a methoxy group on a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.3 | |
| 4-Methoxystilbene | A549 | 12.5 | |
| Hybrid Compound (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate | MCF-7 | 10.1 |
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
- Apoptosis Induction : It has been suggested that the compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : Some studies indicate that it can cause G1 or G2/M phase arrest in cancer cells.
Antioxidant Activity
The presence of the methoxy group is believed to enhance the antioxidant properties of the compound, potentially reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer.
Anti-inflammatory Effects
Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make them candidates for treating inflammatory diseases.
Study 1: Cytotoxicity in Breast Cancer Cells
A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 15.3 µM. The study concluded that this compound could be a promising lead for further development as an anticancer agent.
Study 2: Mechanistic Insights into Apoptosis Induction
Another study focused on the mechanism behind the apoptosis induced by this compound in A549 lung cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2), supporting its role as an apoptosis inducer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
